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Compound of Interest

Compound Name: CAY10573

CAS No.: 853652-40-1

Cat. No.: B050235 Get Quote

Executive Summary
CAY10573 (CAS: 853652-40-1) is a potent, synthetic small-molecule probe that functions as a

pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs). It exhibits high-affinity

binding and transcriptional activation across all three PPAR isoforms (

,

, and

), with a marked preference for PPAR

in binding assays—surpassing the potency of the clinical antidiabetic drug rosiglitazone.

This guide provides a technical breakdown of CAY10573’s chemical architecture, mechanistic

action, and validated protocols for its use in metabolic disease research, specifically targeting

insulin resistance, dyslipidemia, and inflammation.

Chemical Identity & Structural Analysis
CAY10573 is an indole-based derivative designed to optimize interactions within the large, Y-

shaped ligand-binding pocket of PPARs. Its structure features a lipophilic tail (naphthalene ring)

connected via an ether linkage to an indole-acetic acid headgroup, mimicking the acidic

headgroups of endogenous fatty acid ligands.
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Chemical Data Table
Property Specification

Common Name CAY10573

CAS Number 853652-40-1

IUPAC Name

5-[3-[(6-benzoyl-1-propyl-2-

naphthalenyl)oxy]propoxy]-1H-indole-1-acetic

acid

Molecular Formula

C

H

NO

Molecular Weight 521.6 g/mol

Appearance Crystalline Solid

Purity 98%

Smiles
CCCc1c(OCCCOc2ccc3ccn(CC(=O)O)c3c2)ccc

2cc(ccc12)C(=O)c1ccccc1

Structural Determinants of Binding
Acidic Headgroup: The indole-1-acetic acid moiety forms critical hydrogen bonds with the

tyrosine/histidine residues in the PPAR ligand-binding domain (LBD), anchoring the molecule

(AF-2 helix stabilization).

Lipophilic Tail: The benzoyl-naphthyl group occupies the hydrophobic pocket, driving high-

affinity binding through Van der Waals interactions.

Linker Length: The propoxy linker provides the necessary flexibility to span the LBD, allowing

the molecule to adapt to the slightly different pocket sizes of PPAR

,
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, and

.

Mechanism of Action & Biological Activity
CAY10573 acts as a transcriptional regulator.[1] Upon binding to the PPAR LBD, it induces a

conformational change that promotes the release of co-repressors (e.g., NCoR) and the

recruitment of co-activators (e.g., PGC-1

). The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), binding to
Peroxisome Proliferator Response Elements (PPREs) in DNA to initiate transcription.[2]

Signaling Pathway Visualization
The following diagram illustrates the activation cascade triggered by CAY10573.
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Figure 1: Mechanism of Action.[2] CAY10573 binds PPARs, recruiting RXR and co-activators to

drive metabolic gene expression.

Potency Profile (In Vitro)
CAY10573 is a "pan-agonist" but exhibits distinct potency differences between binding affinity

(IC

) and functional transactivation (EC

).

Target Receptor
Binding Affinity (IC

)

Functional
Activation (EC

)

Physiological
Relevance

PPAR 50 nM 70 nM
Adipogenesis, Insulin

Sensitivity

PPAR 113 nM 8 nM
Fatty Acid Oxidation

(Liver)

PPAR 223 nM 500 nM
Fatty Acid Oxidation

(Muscle), Endurance
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Critical Insight: While CAY10573 binds PPAR

with the highest affinity (surpassing Rosiglitazone's IC

of 92 nM), it is functionally most potent at activating PPAR

(EC

= 8 nM). This dual character makes it a unique tool for studying overlapping

metabolic pathways.

Experimental Protocols
Solubility & Reconstitution (Critical)
CAY10573 is highly lipophilic and has poor solubility in aqueous media. Proper reconstitution is

essential to avoid precipitation which leads to false negatives in assays.

Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethyl formamide).

Solubility Limits:

DMF: ~0.3 mg/mL

DMSO: ~0.5 mg/mL

Ethanol: Not recommended for high concentrations.

PBS (pH 7.2): Insoluble directly. Requires dilution from organic stock.

Reconstitution Workflow:

Weigh the lyophilized solid.

Add pure DMSO to achieve a stock concentration of 0.5 mg/mL (approx. 960
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M).

Vortex vigorously for 1 minute.

If undissolved particles remain, sonicate in a water bath at 30°C for 5-10 minutes.

Storage: Aliquot immediately into light-protective vials and store at -20°C. Avoid freeze-thaw

cycles.

In Vitro PPAR Transactivation Assay
To verify biological activity, a luciferase reporter assay is the gold standard.

Materials:

HEK293 or COS-7 cells.

Plasmids: Expression vectors for PPAR

/

/

, PPRE-Luciferase reporter, Renilla control.

Reagent: Dual-Luciferase Assay System.

Step-by-Step Protocol:

1. Seed Cells
(HEK293, 24h)

2. Transfection
(PPAR Plasmid + PPRE-Luc)

3. Treatment
(CAY10573: 1nM - 10µM)

4. Incubation
(24 Hours)

5. Lysis & Read
(Luminometer)

Click to download full resolution via product page

Figure 2: Workflow for validating CAY10573 activity using a luciferase reporter system.

Cell Seeding: Plate cells at

cells/well in 24-well plates. Incubate 24h.
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Transfection: Cotransfect with PPAR expression plasmid, PPRE-Luc reporter, and Renilla

internal control using a lipid-based reagent (e.g., Lipofectamine).

Preparation of Treatment Media:

Dilute the 0.5 mg/mL DMSO stock into culture media.

Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

Create a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1

M).

Treatment: Replace media with treatment media containing CAY10573. Incubate for 24

hours.

Measurement: Lyse cells and measure Firefly/Renilla luciferase activity.

Analysis: Normalize Firefly signal to Renilla. Plot fold-induction vs. log[concentration] to

calculate EC

.

Safety & Handling
Hazard Identification: CAY10573 is a potent bioactive compound. Treat as potentially toxic.

PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to

avoid inhalation.

Stability: Stable for

2 years at -20°C as a solid. Solutions in DMSO should be used within 24 hours or frozen at
-80°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Experimental Application]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050235#cay10573-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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